![molecular formula C22H18N6O2S2 B2697510 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891107-78-1](/img/structure/B2697510.png)
5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyridine ring (a six-membered ring with one nitrogen atom), a triazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered ring with one sulfur atom) . These rings are likely connected in a way that forms a larger, more complex structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitrogen atoms in the triazole and pyridazine rings could potentially act as nucleophiles in reactions . The sulfur atom in the thiophene ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could potentially make the compound polar, affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide:
Antibacterial Agents
This compound, containing a triazole moiety, has shown significant potential as an antibacterial agent. Triazole derivatives are known for their ability to inhibit bacterial growth by interfering with the synthesis of essential bacterial proteins . Research has demonstrated that such compounds can be effective against both Gram-positive and Gram-negative bacteria, making them valuable in the fight against antibiotic-resistant strains .
Antifungal Applications
The triazole ring in this compound is also crucial in antifungal applications. Triazole-based antifungals work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death. Compounds like fluconazole and voriconazole, which contain triazole rings, are widely used to treat fungal infections .
Anticancer Research
Triazole derivatives have been extensively studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of various cancer cell lines . The presence of the pyridazinyl and thiophene-sulfonamide groups in this compound may enhance its ability to target and kill cancer cells, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Agents
This compound’s structure suggests potential anti-inflammatory properties. Triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This makes them useful in treating conditions like arthritis and other inflammatory diseases .
Antiviral Applications
The triazole moiety is also beneficial in antiviral research. Compounds containing triazole rings have been found to inhibit viral replication by targeting viral enzymes and proteins . This compound could potentially be developed into antiviral drugs to treat infections caused by viruses such as HIV, hepatitis, and influenza .
Neuroprotective Agents
Research has indicated that triazole derivatives can have neuroprotective effects. They may protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The unique structure of this compound could provide a basis for developing new treatments for these conditions .
Antioxidant Properties
The compound’s structure suggests it may possess antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals and oxidative stress . This can be particularly beneficial in preventing or treating diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers .
Antidiabetic Applications
Triazole derivatives have also been explored for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . The specific structure of this compound might offer new avenues for developing antidiabetic drugs that are more effective and have fewer side effects .
These applications highlight the versatility and potential of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide in various fields of scientific research. Each application area offers a promising direction for further investigation and development.
A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives Therapeutic importance of synthetic thiophene
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound may affect multiple pathways, leading to various downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine compounds , suggesting that this compound may have similar properties.
Result of Action
Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
5-ethyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O2S2/c1-2-18-8-11-21(31-18)32(29,30)27-17-7-3-5-15(13-17)19-9-10-20-24-25-22(28(20)26-19)16-6-4-12-23-14-16/h3-14,27H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCZHAJKSCILFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)
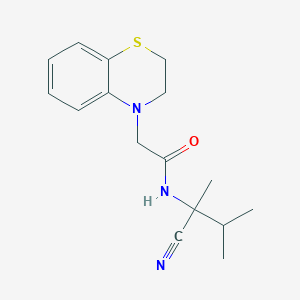
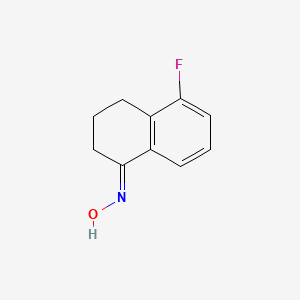
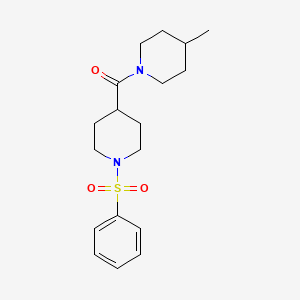

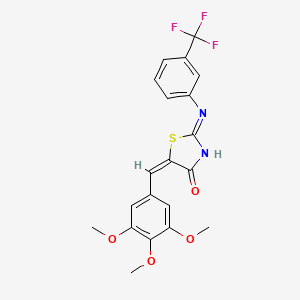
![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)
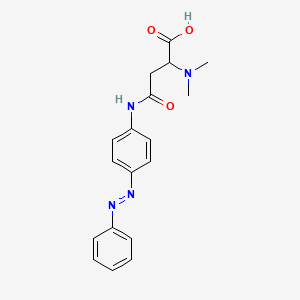
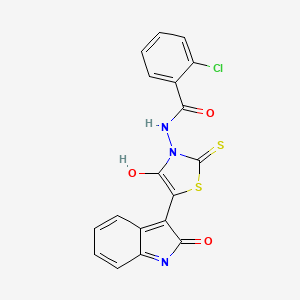
![4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2697445.png)
![5-(5-Chloropyrimidin-2-yl)-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2697446.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2697448.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2697449.png)
![1-(Prop-2-yn-1-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2697450.png)